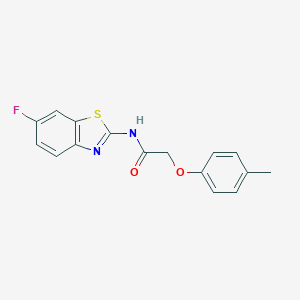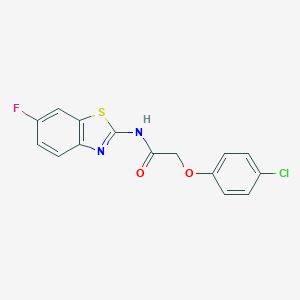![molecular formula C19H23N3O2S B238143 N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's Tyrosine Kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide selectively binds to BTK and inhibits its activity, thereby blocking downstream signaling pathways that promote B-cell survival and proliferation. This leads to the induction of apoptosis in malignant B-cells and the suppression of the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of B-cell activation markers, such as CD69 and CD86, and inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to reduce the levels of autoantibodies and immune complexes in preclinical models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide is its high selectivity for BTK, which minimizes off-target effects and reduces toxicity. However, this compound has a short half-life and low oral bioavailability, which may limit its efficacy in clinical settings. Additionally, the optimal dosing regimen and combination therapies for this compound are still being investigated.
Orientations Futures
Future research on N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide will focus on optimizing its pharmacokinetic properties and exploring its potential as a combination therapy with other targeted agents or immunotherapies. Additionally, the role of BTK inhibition in other immune cell populations, such as T-cells and natural killer (NK) cells, will be investigated to better understand the broader effects of this compound on the immune system. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide involves several steps, including the formation of the thiophene-2-carbonyl-piperazine intermediate, which is then coupled with the phenylbutyramide moiety. The final product is obtained through purification and isolation using various chromatographic techniques.
Applications De Recherche Scientifique
N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity by inhibiting BCR signaling and inducing apoptosis in B-cells.
Propriétés
Formule moléculaire |
C19H23N3O2S |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C19H23N3O2S/c1-2-4-18(23)20-15-6-8-16(9-7-15)21-10-12-22(13-11-21)19(24)17-5-3-14-25-17/h3,5-9,14H,2,4,10-13H2,1H3,(H,20,23) |
Clé InChI |
IKSNLAFSHKGUIE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)



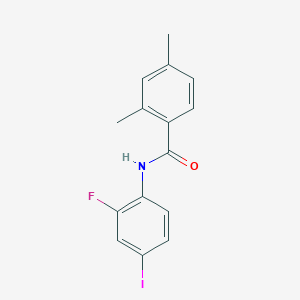
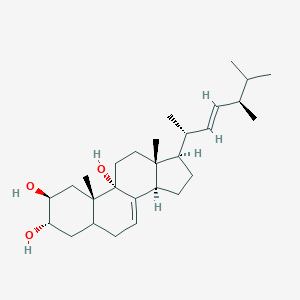
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)

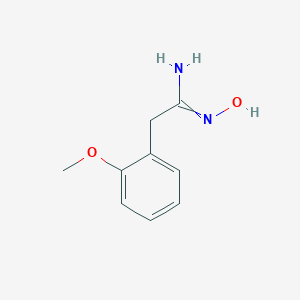
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
